molecular formula C23H46O2 B3050532 Heptyl palmitate CAS No. 26718-83-2

Heptyl palmitate

Cat. No.: B3050532
CAS No.: 26718-83-2
M. Wt: 354.6 g/mol
InChI Key: RLVQDVJFVFDINC-UHFFFAOYSA-N
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Description

Heptyl Palmitate is a chemical compound with the formula C23H46O2 and a molecular weight of 354.6101 . It is prevalent in the biomedical field and serves as a key component in topical pharmaceutical formulations . This compound is prized for its lubricating capabilities and finds widespread application in skincare products, offering effective moisturizing and softening qualities to the skin .


Synthesis Analysis

This compound can be synthesized through various methods. One such method involves the use of a rotating packed bed reactor with intensive mixing . Under optimal conditions, this method enhances the final yield of this compound and shortens the reaction time to 1 hour . Another method involves the esterification reaction in a solvent-free system using a commercial lipase as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound consists of 23 carbon atoms, 46 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for this compound is RLVQDVJFVFDINC-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 354.6101 . Other physical and chemical properties such as boiling point, density, and solubility are not explicitly mentioned in the search results.

Scientific Research Applications

Microbial Production and Application in Cosmeceuticals

Heptyl palmitate, particularly in its variant form of retinyl palmitate, has been utilized in the cosmetic and biotechnology industries. Research has demonstrated the microbial production of retinyl palmitate, indicating potential for large-scale production. Microbial retinyl palmitate shows benefits in skin physiology, including anti-aging effects, cell proliferation acceleration, and enhancement of procollagen synthesis (Choi et al., 2020).

Palmitate in Cardiovascular Health

Studies have explored the effects of palmitate on cardiovascular health, such as its impact on the mechanical failure of ischemic hearts in diabetic rats. Palmitate was found to accelerate heart failure rates in this context (Lopaschuk & Spafford, 1989).

Nanoemulgel for Topical Delivery of Retinyl Palmitate

Retinyl palmitate, another form of this compound, has been encapsulated in nanoemulsion and incorporated into a hydrogel system to enhance its topical delivery and stability. This innovation addresses challenges associated with conventional delivery methods, such as skin irritation (Algahtani et al., 2020).

Role in Protein Modification and Cellular Trafficking

This compound, in the form of palmitate, plays a role in modifying both peripheral and integral membrane proteins. Its unique properties, such as reversible palmitoylation, influence protein interactions and trafficking between membrane compartments (Linder & Deschenes, 2007).

Palmitate in Metabolic Studies

Palmitate has been a key focus in studies of metabolic dysfunctions like hepatic lipotoxicity, characterized by mitochondrial dysfunction and apoptosis in liver cells. These studies contribute to understanding the biochemical events leading to oxidative damage and cell death (Egnatchik et al., 2014).

Impact on Pancreatic β-Cell Lipotoxicity

Research has shown that palmitate's influence on pancreatic β-cells is associated with a glucose-dependent increase in esterification of fatty acids into neutral lipids, impacting insulin gene expression and potentially contributing to diabetes pathology (Briaud et al., 2001).

Properties

IUPAC Name

heptyl hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-19-21-23(24)25-22-20-18-8-6-4-2/h3-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVQDVJFVFDINC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181215
Record name Heptyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26718-83-2
Record name Heptyl palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26718-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptyl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026718832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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